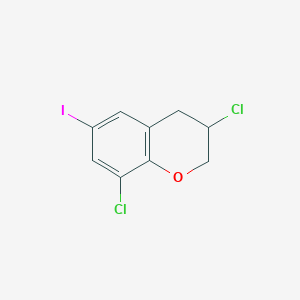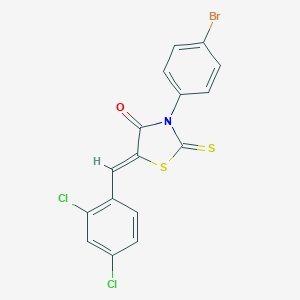![molecular formula C21H22N2O2S2 B379603 (5Z)-3-[4-(diethylamino)phenyl]-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B379603.png)
(5Z)-3-[4-(diethylamino)phenyl]-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-[4-(diethylamino)phenyl]-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 4-(diethylamino)benzaldehyde with 4-methoxybenzylidene-2-thioxo-1,3-thiazolidin-4-one under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or crystallization .
化学反应分析
Types of Reactions
(5Z)-3-[4-(diethylamino)phenyl]-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidinone derivatives with altered functional groups .
科学研究应用
(5Z)-3-[4-(diethylamino)phenyl]-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications:
作用机制
The mechanism of action of (5Z)-3-[4-(diethylamino)phenyl]-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects . For example, it may inhibit microbial growth by interfering with cell wall synthesis or protein function . Additionally, its anticancer activity may be attributed to its ability to induce apoptosis or inhibit cell proliferation .
相似化合物的比较
Similar Compounds
- 3-[4-(Diethylamino)phenyl]-5-(3-phenyl-2-propenylidene)-2-thioxo-1,3-thiazolidin-4-one
- 3-[4-(Diethylamino)phenyl]-5-(3-phenyl-2-propenylidene)-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
(5Z)-3-[4-(diethylamino)phenyl]-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its specific structural features, such as the presence of the diethylamino and methoxybenzylidene groups. These groups contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
属性
分子式 |
C21H22N2O2S2 |
|---|---|
分子量 |
398.5g/mol |
IUPAC 名称 |
(5Z)-3-[4-(diethylamino)phenyl]-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H22N2O2S2/c1-4-22(5-2)16-8-10-17(11-9-16)23-20(24)19(27-21(23)26)14-15-6-12-18(25-3)13-7-15/h6-14H,4-5H2,1-3H3/b19-14- |
InChI 键 |
WSHMGONZXBPPGS-RGEXLXHISA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OC)SC2=S |
手性 SMILES |
CCN(CC)C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)OC)/SC2=S |
规范 SMILES |
CCN(CC)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OC)SC2=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Ethyl 3-[(2-chlorobenzoyl)amino]benzoate](/img/structure/B379527.png)

![Ethyl 3-[(3-pyridinylcarbonyl)amino]benzoate](/img/structure/B379530.png)
![6-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)hexanamide](/img/structure/B379533.png)
![2-({6-[5-(4-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoyl}amino)benzoic acid](/img/structure/B379536.png)
![Ethyl 3-{[(3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B379537.png)
![N-[5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B379538.png)
![N-{4-chloro-2-(4-chlorophenyl)-5-[(2,6-dichloro-4-pyridinyl)diazenyl]-3-thienyl}-N-phenylamine](/img/structure/B379539.png)
![Bis[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl] ether](/img/structure/B379540.png)
![1-benzyl-6-[4-nitro(phenyl)anilino]-3-phenyl-1H-1,2,5-triazepine](/img/structure/B379541.png)

